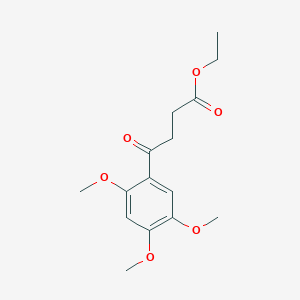

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is an organic compound that features a trimethoxyphenyl group attached to a butanoate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can be synthesized through a multi-component reaction involving indane-1,3-dione, 2,4,5-trimethoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate . The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate has been investigated for its neuroprotective and anti-inflammatory properties. Similar compounds have shown promising results in reducing neuroinflammation and protecting neuronal cells from oxidative stress.

Case Study : A study on structurally related compounds demonstrated significant reductions in neurotoxic cytokines in rodent models of neurodegenerative diseases such as Alzheimer's disease. The mechanism involved inhibition of inflammatory pathways, suggesting that this compound may exhibit similar effects.

Anticancer Activity

The compound has exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Preliminary studies indicate moderate potency when compared to established chemotherapeutics.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 15 | |

| HT-29 (Colon) | 20 |

Research Findings : In vitro assays revealed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways. Further exploration is needed to elucidate the specific molecular targets involved.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of more complex organic molecules. Its structural features allow for further functionalization and modification.

Application Example : It can be used to synthesize novel derivatives that may possess enhanced biological activities or improved pharmacokinetic properties.

Mécanisme D'action

The mechanism by which Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to certain biological targets, thereby influencing its pharmacological properties .

Comparaison Avec Des Composés Similaires

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate can be compared to other compounds containing the trimethoxyphenyl group, such as:

2,4,5-Trimethoxyphenethylamine: Known for its psychoactive properties and potential use in neurological research.

Ethyl 4-(2,4,5-trimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate: Used in fluorescence quenching studies and as a probe in organized media.

Activité Biologique

Ethyl 4-(2,4,5-trimethoxyphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound exhibits various biochemical interactions that are crucial for its biological activity. The compound's structure includes a trimethoxyphenyl group, which has been shown to inhibit several key enzymes:

- Tubulin : Inhibition affects cellular structure and function.

- Heat Shock Protein 90 (Hsp90) : Modulates protein folding and stability.

- Thioredoxin Reductase : Involved in redox regulation.

- Histone Lysine-Specific Demethylase 1 : Influences gene expression by modifying chromatin structure.

Cellular Effects

The compound influences multiple cellular processes:

- Cell Signaling : Alters pathways that regulate cell growth and survival.

- Gene Expression : Affects transcription factors and their target genes.

- Cellular Metabolism : Modulates metabolic pathways that are critical for cancer cell proliferation.

Notably, this compound has demonstrated anti-cancer properties by inhibiting proteins involved in cell division and survival. Its cytotoxicity was evaluated against the HepG2 liver carcinoma cell line using the MTT assay, revealing significant reductions in cell viability (IC50 values) compared to control treatments .

Molecular Mechanism

The molecular mechanism by which this compound exerts its effects involves:

- Binding Interactions : The trimethoxyphenyl group enhances binding affinity to target enzymes and receptors.

- Inhibition of Key Proteins : Disruption of protein functions leads to apoptosis in cancer cells.

Studies have shown that the compound can induce apoptosis by increasing pro-apoptotic factors (e.g., p53 and Bax) while decreasing anti-apoptotic factors (e.g., Bcl-2) in treated cells .

Dosage Effects in Animal Models

Research indicates that the biological activity of this compound varies with dosage in animal models. Lower doses have shown therapeutic potential with minimal side effects. The compound's pharmacokinetics suggest it undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, influencing its efficacy and safety profile .

Transport and Distribution

The transport mechanisms of this compound involve:

- Passive Diffusion : Facilitates movement across cell membranes.

- Active Transport : Engages specific transport proteins for cellular uptake.

Once inside the cell, it localizes in the cytoplasm and nucleus, where it interacts with various biomolecules critical for its biological functions.

Case Studies and Research Findings

Several studies have investigated this compound's biological activity:

- Antitumor Activity Study :

- Mechanism Exploration :

-

Comparative Analysis :

- Compared with other trimethoxyphenyl compounds like 2,4,5-trimethoxyphenethylamine.

- Showed superior efficacy in certain biochemical assays related to cancer treatment.

Propriétés

IUPAC Name |

ethyl 4-oxo-4-(2,4,5-trimethoxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-5-21-15(17)7-6-11(16)10-8-13(19-3)14(20-4)9-12(10)18-2/h8-9H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRIVFFCKCPAIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC(=C(C=C1OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.